![molecular formula C22H22N2O4S B248415 Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)
Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether
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Overview
Description
Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether, also known as MNPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPE is a sulfonamide-based compound that has been synthesized through a multistep process. In
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether has been found to exhibit significant biochemical and physiological effects. In addition to its antitumor activity, Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether has also been found to exhibit anti-inflammatory, antifungal, and antibacterial activity. Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether has been shown to inhibit the growth of several bacterial and fungal strains, making it a promising candidate for the development of antimicrobial drugs.
Advantages and Limitations for Lab Experiments
Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether has also been found to be highly soluble in water, making it easy to work with in aqueous solutions. However, Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether also has some limitations for lab experiments. It is a relatively complex compound that requires a multistep synthesis process, which can be time-consuming and expensive. Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether also has limited stability under certain conditions, which can make it difficult to work with in some experimental setups.
Future Directions
There are several future directions for the study of Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether. One potential direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the development of Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether-based drugs for the treatment of cancer and other diseases. Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether may also have potential applications in the field of materials science, where it could be used as a building block for the synthesis of new materials. Further studies are needed to fully understand the potential applications of Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether in various fields of scientific research.
Synthesis Methods
The synthesis of Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether involves a multistep process that starts with the reaction of 1-naphthoic acid with thionyl chloride to form 1-naphthoyl chloride. The resulting compound is then reacted with piperazine to form 4-(1-naphthoyl)-1-piperazine. The final step involves the reaction of 4-(1-naphthoyl)-1-piperazine with 4-(bromomethyl)phenyl sulfone to form Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether. This synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether has been found to have potential applications in various fields of scientific research. One of the primary applications of Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether has been found to exhibit significant antitumor activity, making it a promising candidate for the development of anticancer drugs.
properties
Product Name |
Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether |
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Molecular Formula |
C22H22N2O4S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C22H22N2O4S/c1-28-18-9-11-19(12-10-18)29(26,27)24-15-13-23(14-16-24)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-12H,13-16H2,1H3 |
InChI Key |
XRVZMSYSCOVJKS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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